2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl-

Description

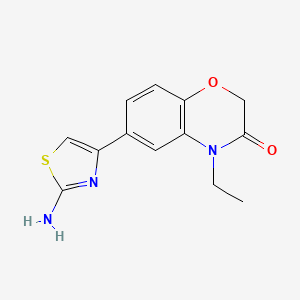

2H-1,4-Benzoxazin-3(4H)-one derivatives are heterocyclic compounds featuring a benzoxazinone core, which consists of a benzene ring fused to an oxazinone ring. The compound 6-(2-amino-4-thiazolyl)-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is distinguished by its 4-ethyl substituent and a 2-amino-4-thiazolyl group at the 6-position (Fig. 1).

The thiazole moiety at position 6 contributes to its ability to interact with biological targets, such as enzymes or receptors, while the ethyl group at position 4 may improve pharmacokinetic properties like solubility and metabolic stability .

Properties

IUPAC Name |

6-(2-amino-1,3-thiazol-4-yl)-4-ethyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-2-16-10-5-8(9-7-19-13(14)15-9)3-4-11(10)18-6-12(16)17/h3-5,7H,2,6H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSQWPXVWRVILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150780 | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114566-65-3 | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114566653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Catalyzed Cascade Coupling

A one-pot cascade method developed by utilizes CuI to catalyze the coupling of o-halophenols (e.g., o-iodophenol) with 2-halo-amides (e.g., 2-chloroacetamide). The reaction proceeds via Ullmann-type coupling, forming the benzoxazine ring through sequential C–O and C–N bond formations (Figure 1). Yields range from 70–92%, with electron-withdrawing substituents on the o-halophenol enhancing reactivity.

Key Conditions

Smiles Rearrangement

An alternative route employs Smiles rearrangement, where o-aminophenols react with α-haloacyl halides (e.g., chloroacetyl chloride) under basic conditions. Intramolecular nucleophilic aromatic substitution cyclizes the intermediate, forming the benzoxazinone ring (Figure 2). This method is particularly effective for sterically hindered substrates, achieving yields of 65–85%.

Optimization Insights

-

Base: Et₃N or K₂CO₃

-

Solvent: EtOH or THF

-

Temperature: Reflux (80–100°C)

N-Ethylation Strategies

Introducing the ethyl group at position 4 requires selective N-alkylation. Two protocols are prevalent: direct alkylation and reductive amination .

Direct Alkylation with Ethylating Agents

N-Ethylation is achieved by treating the benzoxazinone precursor with ethyl chloroacetate in the presence of anhydrous K₂CO₃. The reaction proceeds via nucleophilic substitution, yielding the 4-ethyl derivative (Figure 3). This method reports 60–75% yields but requires careful control of stoichiometry to avoid over-alkylation.

Reaction Parameters

Reductive Amination

A patent describes a two-step approach:

-

N-Acylation : Benzoxazinone reacts with ethyl glycinate hydrochloride using EDC/HOBt coupling.

-

Borane-THF Reduction : The amide intermediate is reduced to the secondary amine with borane-THF (Figure 4). Yields exceed 80%, with high chemoselectivity.

Critical Notes

-

Reductant: Borane-THF (3.0 equiv)

-

Temperature: 0°C to room temperature

Thiazole Ring Installation

The 2-amino-4-thiazolyl moiety at position 6 is introduced via Hantzsch thiazole synthesis or cross-coupling reactions .

Hantzsch Cyclization

A thiourea derivative reacts with α-bromoketone-functionalized benzoxazinone to form the thiazole ring (Figure 5). This method, adapted from, involves:

-

Bromination of a 6-acetylbenzoxazinone using Br₂/AcOH.

Performance Metrics

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling links a preformed 2-aminothiazole boronic ester to a 6-bromo-benzoxazinone (Figure 6). Optimized conditions from include:

Advantages

Integrated Synthetic Pathways

Combining the above methods, two viable routes emerge:

Route A: Sequential Construction

Overall Yield : ~45% (3 steps).

Route B: Convergent Approach

-

Brominate at position 6 using NBS.

Overall Yield : ~50% (3 steps).

Comparative Analysis of Methods

Challenges and Optimization Opportunities

-

Regioselectivity in Thiazole Formation : Competing pathways may yield 5-thiazolyl isomers. Using directing groups (e.g., nitro) at position 6 improves selectivity.

-

N-Ethylation Side Reactions : Over-alkylation can occur; employing bulky bases (e.g., DBU) suppresses this.

-

Purification : Silica gel chromatography remains standard, but crystallization (e.g., from EtOH/H₂O) enhances purity .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl- involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Substituents and Bioactivities of Selected Benzoxazinone Derivatives

Key Observations:

Thiazole vs. Halogen Substituents: The 2-amino-4-thiazolyl group in the target compound may enhance antimicrobial activity compared to chlorine-substituted analogs (e.g., 6-chloro derivatives), which primarily show herbicidal and antifungal effects . Thiazole rings are known to improve binding to microbial enzymes via hydrogen bonding and hydrophobic interactions .

Ethyl Group at Position 4: Ethyl substitution at position 4 is associated with improved metabolic stability compared to methyl or hydrogen analogs. For example, compound 14n (4-ethyl, 6-pyrazole-CF₃) demonstrated potent antihypertensive activity with high selectivity for mineralocorticoid receptors .

Biological Activity

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the benzoxazinone family and is characterized by its unique structural features, which include a benzoxazinone core with an ethyl group at the 4-position and a 2-amino-4-thiazolyl group at the 6-position. The following sections will delve into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Information

- Molecular Formula : C11H12N2O2S

- Molecular Weight : 236.29 g/mol

- CAS Number : 114566-65-3

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. It may modulate the activity of enzymes and receptors, leading to various pharmacological effects. For instance, it has been noted for its potential anti-inflammatory properties through the activation of the Nrf2-HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .

Pharmacological Activities

Research has highlighted several key pharmacological activities associated with 2H-1,4-Benzoxazin-3(4H)-one derivatives:

- Anti-inflammatory Effects : Studies indicate that derivatives can significantly reduce pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in microglial cells stimulated by lipopolysaccharides (LPS) .

- Antimicrobial Activity : Compounds in this family have been reported to exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of serine proteases, which are involved in various inflammatory processes .

- Hypocholesterolemic Effects : Some derivatives have demonstrated the ability to lower cholesterol levels, indicating their potential in treating hyperlipidemia .

Case Studies

Several studies have investigated the biological activity of benzoxazinone derivatives:

Study on Anti-inflammatory Properties

A recent study focused on the anti-inflammatory effects of 2H-1,4-benzoxazin-3(4H)-one derivatives in microglial cells. The results showed that specific compounds effectively reduced LPS-induced NO production and downregulated inflammation-related enzymes such as iNOS and COX-2. Moreover, the activation of the Nrf2-HO-1 signaling pathway was confirmed through molecular docking studies .

Antimicrobial Efficacy

Another study assessed the antimicrobial properties of various benzoxazinone derivatives against a range of bacterial strains. The findings revealed that certain compounds exhibited significant antibacterial activity, suggesting their potential application in treating bacterial infections .

Comparative Analysis with Similar Compounds

The unique structural features of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-ethyl-, particularly the presence of both ethyl and thiazolyl groups, confer distinct biological properties compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2H-1,4-Benzoxazin-3(4H)-one | Benzoxazinone core only | Limited activity |

| 6-(2-amino-4-thiazolyl)-2H-1,4-benzoxazin-3(4H)-one | Thiazolyl group present | Enhanced antimicrobial activity |

| 4-Ethyl-2H-1,4-benzoxazin-3(4H)-one | Ethyl group only | Moderate anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-amino-4-thiazolyl)-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, and what reagents/conditions are critical?

- Methodology : The compound can be synthesized via cyclocondensation of substituted anthranilic acid derivatives with appropriate amines or thiazole-containing precursors. For example, substituted benzoxazinones are often synthesized using anthranilic acid, acetic anhydride, and primary amines under reflux conditions, followed by functionalization of the thiazole moiety . Key reagents include benzoyl chloride or acetic anhydride for cyclization, and catalysts like NaOH in 1,4-dioxane/water mixtures for hydrolysis .

- Critical Conditions : Temperature control (e.g., reflux at 80–100°C), inert atmospheres to prevent oxidation, and purification via column chromatography to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodology :

- NMR Spectroscopy : and NMR are essential for confirming the benzoxazinone core and thiazole substituents. Key signals include the oxazinone carbonyl (~170–175 ppm in ) and thiazole NH protons (~5.5–6.5 ppm in ) .

- Mass Spectrometry (ESI±) : Molecular ion peaks ([M+H] or [M−H]) and fragmentation patterns help confirm molecular weight (e.g., m/z 351.42 for CHNOS) .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as seen in related benzoxazinone derivatives .

Q. What preliminary biological activities have been reported for benzoxazinone-thiazole hybrids?

- Findings : Derivatives exhibit anti-inflammatory, acetylcholinesterase (AChE) inhibition, and histone deacetylase (HDAC) modulation. For example, furanone-substituted analogs show marginal NSAID activity compared to Rofecoxib, while others act as dual AChE/BACE-1 inhibitors for Alzheimer’s research .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity of the thiazole-substituted benzoxazinone core?

- Methodology :

- Retrosynthetic Analysis : Prioritize modular synthesis, separating benzoxazinone and thiazole moieties for stepwise functionalization .

- By-Product Mitigation : Use scavengers (e.g., molecular sieves) to absorb excess reagents and reduce side reactions .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or water-miscible alternatives to enhance sustainability .

Q. How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved for this compound?

- Methodology :

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign overlapping proton and carbon signals, particularly for the thiazole NH and ethyl side chain .

- Isotopic Labeling : Use -labeled amines to trace nitrogen environments in complex spectra .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-chloro-2H-1,4-benzoxazin-3(4H)-one) to identify consistent spectral patterns .

Q. What mechanistic insights exist for the bioactivity of benzoxazinone-thiazole hybrids, and how can they guide structure-activity relationship (SAR) studies?

- Findings :

- HDAC Inhibition : Thiazole NH groups act as zinc-binding motifs, critical for HDAC inhibitory activity. Modifying the ethyl substituent alters steric hindrance and binding affinity .

- Anti-Inflammatory Activity : The thiazole ring’s electron-withdrawing properties enhance interactions with cyclooxygenase (COX) active sites, as seen in NSAID analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.